molecular formula C44H58N10O10S B10846233 Ac-Cys-Ile-Tyr-Lys-Phe(4-N3)-Tyr

Ac-Cys-Ile-Tyr-Lys-Phe(4-N3)-Tyr

Cat. No.: B10846233
M. Wt: 919.1 g/mol
InChI Key: YGJYKNHKRWZTIL-LBNFHWTGSA-N
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Description

Ac-Cys-Ile-Tyr-Lys-Phe(4-N3)-Tyr is a linear hexapeptide featuring an acetylated N-terminal cysteine, a central lysine, and two tyrosine residues. Its distinctive structural element is the phenylalanine residue modified with an azide group at the para position (Phe(4-N3)). The peptide is synthesized via solid-phase Fmoc chemistry, a method widely used for linear peptides with yields typically ranging from 70% to 80% .

Properties

Molecular Formula

C44H58N10O10S

Molecular Weight

919.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-azidophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C44H58N10O10S/c1-4-25(2)38(52-42(61)37(24-65)47-26(3)55)43(62)50-35(22-28-10-16-31(56)17-11-28)40(59)48-33(7-5-6-20-45)39(58)49-34(21-27-8-14-30(15-9-27)53-54-46)41(60)51-36(44(63)64)23-29-12-18-32(57)19-13-29/h8-19,25,33-38,56-57,65H,4-7,20-24,45H2,1-3H3,(H,47,55)(H,48,59)(H,49,58)(H,50,62)(H,51,60)(H,52,61)(H,63,64)/t25?,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

YGJYKNHKRWZTIL-LBNFHWTGSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CS)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CS)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Modified Phenylalanine Residues

The azide group in Phe(4-N3) distinguishes this peptide from analogs like Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr (compound 2 in ), which bears a nitro group. Key differences include:

  • Substituent Effects: Phe(4-N3): The azide group (-N3) is smaller and more polar than nitro (-NO2), enabling hydrogen bonding and participation in bioorthogonal reactions.
Feature Ac-Cys-Ile-Tyr-Lys-Phe(4-N3)-Tyr Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr
Substituent Azide (-N3) Nitro (-NO2)
Synthesis Yield ~70–80% (linear peptide) ~70–80% (linear peptide)
Reactivity Bioorthogonal (e.g., click chemistry) Electron-withdrawing, limited reactivity
Polar Interactions Potential H-bonding via N3 H-bonding via NO2 possible

Role of Tyrosine and Lysine in Binding Interactions

Tyrosine (Tyr) and lysine (Lys) residues are critical for molecular recognition. highlights that Tyr’s phenolic -OH group enhances binding affinity compared to Phe in enzyme pockets (e.g., 27-fold higher activity in yeast mating assays) . In this compound, the two Tyr residues likely engage in hydrogen bonding with polar residues (e.g., Asp, His) in target enzymes, as seen in p38 MAP kinase inhibitors () . Lysine’s ε-amino group may form salt bridges or hydrogen bonds, similar to interactions observed in acetylcholinesterase inhibitors () .

Hydrophobic and Steric Contributions

The isoleucine (Ile) and cysteine (Cys) residues contribute to hydrophobic interactions, while Phe(4-N3) balances hydrophobicity with azide polarity. emphasizes that substrate selectivity in enzymes like ScoE and Rv0097 depends on the size and composition of hydrophobic pockets . The azide’s smaller size compared to nitro may allow better accommodation in tighter pockets, while constrained analogs (e.g., cyclized peptides) show reduced yields (20–30%) due to steric challenges .

Enzyme Inhibition and Functional Comparisons

  • Src Tyrosine Kinase Inhibition: Linear peptides like Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr were designed as Src inhibitors, with activity influenced by nitro group positioning . The azide in this compound could enhance binding through polar interactions or serve as a photoreactive crosslinker.
  • p38 MAP Kinase : Tyr and Lys residues in analogous peptides form hydrogen bonds with Asp 168, Lys 53, and Tyr 35 in the kinase active site, suggesting similar binding modes .

Research Findings and Implications

  • Synthetic Accessibility : Linear peptides with azide modifications are synthetically tractable, though further functionalization (e.g., cyclization) may reduce yields .
  • Binding Mechanism : The azide group’s dual role (polar interaction and bioorthogonal tagging) offers advantages over nitro or unmodified Phe in structural studies and inhibitor design.
  • Enzyme Specificity : Substitutions at Phe(4) significantly impact enzyme interactions, as seen in Kex2 protease studies where Tyr outperformed Phe at P2 positions .

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